molecular formula C22H24N2O2S2 B458542 12-ethyl-12-methyl-4-(4-methylphenyl)-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

12-ethyl-12-methyl-4-(4-methylphenyl)-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B458542
M. Wt: 412.6g/mol
InChI Key: CFUOQUQTCKPALF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylsulfanyl)-6-ethyl-6-methyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrano-thieno-pyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-(allylsulfanyl)-6-ethyl-6-methyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves several steps. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions typically include heating the reactants in the presence of a desiccant like calcium chloride to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . Major products formed from these reactions include thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . The reaction conditions often involve heating and the use of catalysts to drive the reactions to completion.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes involved in DNA replication and repair, which can lead to the suppression of cancer cell growth . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.

Properties

Molecular Formula

C22H24N2O2S2

Molecular Weight

412.6g/mol

IUPAC Name

12-ethyl-12-methyl-4-(4-methylphenyl)-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C22H24N2O2S2/c1-5-11-27-21-23-19-18(16-12-22(4,6-2)26-13-17(16)28-19)20(25)24(21)15-9-7-14(3)8-10-15/h5,7-10H,1,6,11-13H2,2-4H3

InChI Key

CFUOQUQTCKPALF-UHFFFAOYSA-N

SMILES

CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC=C)C4=CC=C(C=C4)C)C

Canonical SMILES

CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC=C)C4=CC=C(C=C4)C)C

Origin of Product

United States

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